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## Application Notes and Protocols: Transition-Metal-Free Nitrogen Fixation using BaH<sub>2</sub>

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Compound of Interest		
Compound Name:	Barium hydride (BaH2)	
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These application notes provide a comprehensive overview and detailed protocols for the transition-metal-free fixation of nitrogen to synthesize ammonia using barium hydride (BaH<sub>2</sub>). This process operates via a chemical looping mechanism, offering a promising alternative to the conventional energy-intensive Haber-Bosch process. The key to this method is the generation of hydrogen vacancies on the BaH<sub>2</sub> surface, which create active sites for dinitrogen activation.

## **Core Principles and Mechanism**

Transition-metal-free nitrogen fixation utilizing  $BaH_2$  is a chemical looping process that temporally separates the nitrogen fixation and hydrogenation steps. This approach circumvents the competitive adsorption of  $N_2$  and  $H_2$  on the catalyst surface. The fundamental mechanism relies on the in-situ creation of hydrogen vacancies in the  $BaH_2$  lattice at elevated temperatures. These vacancies expose coordinatively unsaturated barium sites that are capable of binding and activating atmospheric dinitrogen ( $N_2$ ). The activated  $N_2$  then reacts with lattice hydride ions ( $H^-$ ) to form barium imide (BaNH), releasing hydrogen gas in the process. In the subsequent step, the BaNH is hydrogenated to produce ammonia ( $NH_3$ ) and regenerate the  $BaH_2$  material for the next cycle.

## **Mechanism Workflow**

The process can be visualized as a two-step cycle:



- Nitridation Step: BaH<sub>2</sub> is heated under a nitrogen atmosphere. Hydrogen vacancies are formed, which then facilitate the activation of N<sub>2</sub> and its reaction with lattice hydrides to form BaNH and H<sub>2</sub>.
- Hydrogenation Step: The BaNH intermediate is exposed to a hydrogen atmosphere at an elevated temperature, leading to the formation of NH<sub>3</sub> and the regeneration of BaH<sub>2</sub>.

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Figure 1: Chemical looping workflow for nitrogen fixation using BaH<sub>2</sub>.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for ammonia synthesis using BaH<sub>2</sub> under different experimental conditions.

Table 1: Comparison of Ammonia Production Rates

Process Type	Temperature (K)	Pressure (bar)	NH₃ Production Rate (µmol g <sup>-1</sup> h <sup>-1</sup> )	Reference
Chemical Looping	723	1	~3500	[1][2]
Catalytic	723	1	~180	[2]
Chemical Looping	673	1	1230	[1]

Table 2: Temperature Dependence of Ammonia Production in Chemical Looping



Temperature (K)	NH₃ Production Rate (µmol g <sup>-1</sup> h <sup>-1</sup> )	Reference
573	Onset of NH₃ production	[1][2]
623	> 500	[1]
673	1230	[1]
723	~3500	[1][2]

# Experimental Protocols Synthesis of Barium Hydride (BaH<sub>2</sub>) Powder

This protocol describes the direct synthesis of BaH<sub>2</sub> from barium metal and hydrogen gas.

#### Materials:

- Barium metal (chunks or powder, 99%+)
- Hydrogen gas (H<sub>2</sub>, high purity)
- Argon gas (Ar, high purity)
- Tube furnace with temperature controller
- Quartz or alumina boat
- Schlenk line or glovebox for inert atmosphere handling

#### Procedure:

- Preparation: Handle barium metal under an inert atmosphere (glovebox or Schlenk line) to prevent oxidation. Place a known amount of barium metal into a quartz or alumina boat.
- Setup: Place the boat containing the barium metal in the center of a tube furnace. Seal the
  tube and purge the system with high-purity argon for at least 30 minutes to remove any
  residual air and moisture.



- Hydrogenation: While maintaining a gentle flow of argon, heat the furnace to 150-200 °C.
   Once the temperature is stable, switch the gas flow from argon to high-purity hydrogen.
- Reaction: Maintain the temperature and hydrogen flow for several hours to ensure complete
  conversion of barium to barium hydride. The exact duration will depend on the amount and
  physical form of the barium metal.
- Cooling and Passivation: After the reaction is complete, switch the gas flow back to argon and allow the furnace to cool down to room temperature.
- Handling and Storage: Once at room temperature, transfer the resulting white powder of BaH<sub>2</sub> to an airtight container inside a glovebox. BaH<sub>2</sub> is highly reactive with air and moisture and must be stored under an inert atmosphere.

## **Chemical Looping Ammonia Synthesis**

This protocol outlines the procedure for ammonia synthesis using the prepared BaH<sub>2</sub> in a chemical looping process.

#### Equipment:

- Fixed-bed flow reactor (quartz tube)
- Tube furnace with temperature controller
- Mass flow controllers for N<sub>2</sub>, H<sub>2</sub>, and Ar gases
- Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for NH₃
  quantification, or an alternative ammonia sensor.
- Cold trap (e.g., liquid nitrogen) to collect ammonia for offline analysis if needed.

Experimental Workflow Diagram:

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#### Figure 2: Step-by-step experimental workflow for chemical looping.

#### Procedure:

- Reactor Loading: Under an inert atmosphere, load a specific amount of BaH<sub>2</sub> powder (e.g., 30-200 mg) into the quartz reactor tube, supported by quartz wool.
- System Setup: Assemble the reactor in the tube furnace and connect the gas lines and the outlet to the analytical instrument (GC).
- Purging: Purge the entire system with high-purity argon at a flow rate of approximately 30 mL/min for at least 30 minutes to remove any air.
- Nitridation Step:
  - While flowing argon, heat the reactor to the desired reaction temperature (e.g., 723 K) at a controlled ramping rate (e.g., 5 K/min).
  - Once the temperature is stable, switch the gas flow from argon to pure nitrogen (N₂) at a flow rate of approximately 30 mL/min.
  - Maintain the nitrogen flow for a set duration (e.g., 30-60 minutes) to allow for the formation of barium imide (BaNH).
- Intermediate Purge: Switch the gas flow back to argon for a short period (e.g., 10-15 minutes) to purge the residual nitrogen from the reactor.
- Hydrogenation Step:
  - Switch the gas flow from argon to pure hydrogen (H<sub>2</sub>) at a flow rate of approximately 30 mL/min.
  - Ammonia (NH₃) will be produced during this step. Continuously monitor the effluent gas using the GC to quantify the ammonia concentration.
  - Continue the hydrogen flow until the ammonia production ceases, indicating the complete conversion of BaNH back to BaH<sub>2</sub>.



- Cycling: The nitridation and hydrogenation steps can be repeated for multiple cycles to assess the stability and performance of the BaH<sub>2</sub> material.
- Shutdown: After the final cycle, cool the reactor down to room temperature under an argon flow.

## Ammonia Quantification Protocol (Gas Chromatography)

#### Instrumentation:

- Gas chromatograph with a TCD.
- Packed column suitable for separating ammonia from N<sub>2</sub>, H<sub>2</sub>, and other potential gases. A
  column such as a Porapak Q or a specific amine column is recommended.
- · Carrier gas: Argon or Helium (high purity).

#### Procedure:

- Calibration:
  - Prepare a series of standard gas mixtures with known concentrations of ammonia in the carrier gas (e.g., in the ppm range).
  - Inject each standard gas into the GC to obtain a calibration curve of peak area versus ammonia concentration.
- Sample Analysis:
  - During the hydrogenation step of the chemical looping experiment, the effluent gas from the reactor is automatically or manually sampled and injected into the GC at regular intervals.
  - Record the chromatograms and determine the peak area corresponding to ammonia.
- Concentration Calculation:



- Using the calibration curve, convert the measured peak areas into ammonia concentrations (in ppm or mol/L).
- Ammonia Yield Calculation:
  - The rate of ammonia production can be calculated using the following formula: Rate  $(mol/g/s) = (C NH_3 * F) / m Where:$ 
    - C NH₃ is the concentration of ammonia in the effluent gas (mol/m³).
    - F is the total flow rate of the effluent gas (m<sup>3</sup>/s).
    - m is the mass of the BaH<sub>2</sub> catalyst (g).

### **Material Characterization**

To understand the structural changes during the chemical looping process, the following characterization techniques are recommended:

- X-ray Diffraction (XRD): To identify the crystalline phases of the fresh BaH<sub>2</sub>, the nitrided sample (BaNH), and the regenerated BaH<sub>2</sub>.
- Thermogravimetric Analysis (TGA): To monitor the weight changes during the nitridation (weight gain due to nitrogen incorporation) and hydrogenation steps.[2]
- Fourier-Transform Infrared Spectroscopy (FTIR): To detect the formation of N-H bonds in the barium imide intermediate.
- Temperature-Programmed Reduction/Desorption (TPR/TPD): To study the reduction and desorption behavior of the materials. For instance, N<sub>2</sub>-TPR can be used to investigate the nitrogen fixation process, and H<sub>2</sub>-TPR on the nitrided sample can reveal the ammonia formation temperature.[1][2]

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